molecular formula C9H7BrO4 B1288315 3-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 264272-63-1

3-Bromo-4-(methoxycarbonyl)benzoic acid

Katalognummer: B1288315
CAS-Nummer: 264272-63-1
Molekulargewicht: 259.05 g/mol
InChI-Schlüssel: ZJGOZXACDNCTSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:

    Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

    Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

    Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

    Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.

    Bromination: The ester is brominated to introduce the bromine atom at the desired position.

    Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound

Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(methoxycarbonyl)benzoic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.

Biologische Aktivität

3-Bromo-4-(methoxycarbonyl)benzoic acid, with the molecular formula C₉H₇BrO₄ and a molecular weight of 231.06 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological macromolecules, antimicrobial properties, and applications in drug design.

Chemical Structure and Properties

The compound features a bromine atom and a methoxycarbonyl group attached to a benzoic acid backbone, contributing to its unique chemical reactivity. Its aromatic nature and functional groups play significant roles in its biological interactions.

Enzyme Interaction

Research indicates that this compound may modulate enzymatic reactions. It has been suggested that the compound can act as a competitive inhibitor , influencing enzyme activity through binding interactions. This property is particularly relevant in the context of drug design, where such compounds can serve as lead candidates for therapeutic development.

Antimicrobial Properties

Preliminary studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogens, including fungi and bacteria. For instance, it has demonstrated inhibitory effects on pathogens like Cytospora mandshurica and Coniella diplodiella, indicating its potential utility in agricultural applications as well .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including bromination of p-methoxybenzoic acid under catalytic conditions. The compound is often used as a reactant in the preparation of selective inhibitors and retinoid X receptor-selective agonists, indicating its versatility in synthetic organic chemistry .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
3-Bromo-5-hydroxy-4-methoxybenzoic acid0.95Contains a hydroxyl group, affecting solubility.
Methyl 4-bromo-3-hydroxybenzoate0.93Methyl ester form; different reactivity profile.
4-Bromo-3,5-dimethoxybenzoic acid0.91Additional methoxy group alters electronic properties.
3-Bromo-5-hydroxybenzoic acid0.92Hydroxyl substitution affects hydrogen bonding.

This table illustrates how variations in functional groups can influence the chemical behavior and biological activity of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effectiveness of this compound against Cytospora mandshurica. Results showed significant inhibition rates compared to control groups, suggesting its potential as an agricultural fungicide .
  • Enzymatic Modulation : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, highlighting its role as a potential therapeutic agent in metabolic disorders.

Eigenschaften

IUPAC Name

3-bromo-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOZXACDNCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595474
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264272-63-1
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 2-bromoterephthalate (1.04 g) in methanol (10 mL) was added 1 N sodium hydroxide (5.71 mL) at room temperature. After stirring for 1.5 hour, the reaction was quenched by adding 1 N hydrochloric acid (7 mL). White crystals were formed. Water (10 mL) was added to aid crystalyzation. The crystals were collected by filtration, washed with water, and dried in the air. 3-Bromo-4-(methoxycarbonyl)benzoic acid was obtained as white crystals (532 mg).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (4.58 g, 20 mmol), KMnO4 (12.64 g, 80 mmol) and 18-crown-6 (1.06 g, 4.0 mmol) in t-BuOH:H2O (1:1, 60 mL) was stirred for 20 min at 75° C. Then the mixture was cooled to rt and KMnO4 (3.16 g, 20 mmol) was added. The reaction mixture was stirred for additional 1 h at 75° C. After that, the mixture was cooled to rt and KMnO4 (1.58 g, 10 mmol) was added again. The mixture was stirred for 1 h more at 75° C., cooled to rt and filtered. The filtrate was acidified by citric acid and the white solid was precipitated. It was filtered and washed with water to give the product (2.5 g, yield 48.5%) as a white solid. MS: m/z==258.9 (M+1, ESI+).
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
12.64 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
Quantity
1.58 g
Type
reactant
Reaction Step Three
Yield
48.5%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (2.87 g, 51 mmol) was added to a solution of 2-bromo-1,4-benzenedicarboxylic acid, dimethyl ester (14 g, 51 mmol) in methanol (50 mL) at 25° C. The reaction mixture was stirred at 25° C. for 24 h and then at 50° C. for 3 h. The solvent was concentrated under reduced pressure and the residue was diluted with water (100 mL) and extracted with ethyl acetate (2×200 mL). The water layer was acidified to pH 2 with 2N hydrochloric acid solution and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo. The resulting solid was boiled in toluene (100 mL) and the insolubles were removed by filtration. The filtrate was concentrated to dryness under reduced pressure and the resulting solid was flash chromatographed (silica gel, 50% ethyl acetate in petroleum ether with 1% acetic acid) to give 3-bromo-4-(methoxycarbonyl)benzoic acid (3.28 g, 24% yield) as a colorless solid.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 3-amino-4-methoxycarbonylbenzoic acid (1.95 g, 10 mmol) suspended in 48% hydrobromic acid (50 mL) and acetic acid (50 mL), an aqueous solution (20 mL) of sodium nitrite (0.69 g, 10 mmol) was added at −10° C., and the resulting solution was stirred for 30 minutes. The solution was added to copper bromide (I) (1.44 g, 10 mmol) in 48% hydrobromic acid (50 mL) at −10° C., and the resulting reaction mixture was stirred at room temperature for 1 hour. After addition of ethyl acetate, the reaction mixture was washed with water, dried over magnesium sulfate, filtered through celite and purified by silica gel column chromatography to give 1.70 g of the desired product as a colorless solid (yield 59%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1.44 g
Type
catalyst
Reaction Step Five
Yield
59%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.